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molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No. B153587
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09355787B2

Procedure details

In a 250 mL single-neck round-bottom flask equipped with reflux condenser, 3,4-thiophenedicarboxylic acid (Frontier Scientific, 4.000 g, 0.02325 mol) was heated to 120° C. with acetic anhydride for 6 hours. The reaction was then cooled to room temperature and the solvent was removed under reduced pressure to yield a dark brown solid. The crude product was recrystallized from toluene to yield pale yellow needles in quantitative yield.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([OH:8])=O)[C:3]([C:9]([OH:11])=[O:10])=[CH:2]1.C(OC(=O)C)(=O)C>>[C:6]1(=[O:8])[C:4]2=[CH:5][S:1][CH:2]=[C:3]2[C:9](=[O:10])[O:11]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
S1C=C(C(=C1)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 mL single-neck round-bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a dark brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to yield pale yellow needles in quantitative yield

Outcomes

Product
Name
Type
Smiles
C1(OC(C=2C1=CSC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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